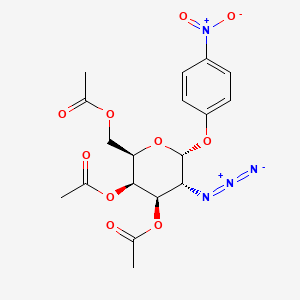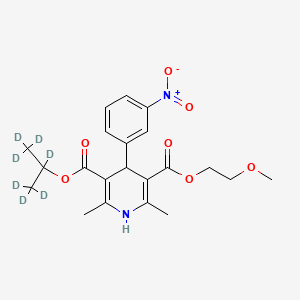
Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity is a chemical compound that is classified as an impurity of Atorvastatin, a widely used statin medication for lowering cholesterol levels and preventing cardiovascular diseases. This impurity is often studied to understand the stability, efficacy, and safety of the parent drug, Atorvastatin .
Mechanism of Action
Target of Action
The primary target of Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity is an enzyme in the body called HMG-CoA reductase . This enzyme is responsible for producing cholesterol, a type of lipid that is essential for many biological functions but can lead to health problems when present in excess .
Mode of Action
This compound works by blocking the production of HMG-CoA reductase . This inhibition, in turn, leads to a decrease in the amount of cholesterol circulating in the bloodstream .
Biochemical Pathways
The compound affects the mevalonate pathway, which is responsible for the production of cholesterol. By inhibiting HMG-CoA reductase, the compound reduces the production of mevalonate, a key intermediate in the cholesterol synthesis pathway .
Pharmacokinetics
It is known that the compound is a photodegradation product of atorvastatin , suggesting that it may have similar pharmacokinetic properties to Atorvastatin.
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the amount of cholesterol circulating in the bloodstream . This can help to prevent the formation of cholesterol-rich plaques in the arteries, reducing the risk of cardiovascular disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound should be stored at -20°C under an inert atmosphere for maximum recovery
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity involves multiple steps, including the formation of the cyclic structure and the introduction of the isopropyl group. The reaction typically starts with the precursor molecules of Atorvastatin, which undergo cyclization under controlled conditions. The isopropyl group is then introduced through a substitution reaction, followed by the addition of sodium salt to form the final compound .
Industrial Production Methods: Industrial production of this impurity follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize yield and minimize by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity is used in various scientific research applications, including:
Chemistry: Studying the stability and degradation pathways of Atorvastatin.
Biology: Investigating the biological activity and potential toxicity of impurities in pharmaceuticals.
Medicine: Ensuring the safety and efficacy of Atorvastatin by understanding its impurities.
Industry: Quality control and regulatory compliance in the production of Atorvastatin
Comparison with Similar Compounds
- Atorvastatin Cyclic 6-Hydroxy Impurity
- Atorvastatin Epoxy Pyrrolooxazin Analog
- Atorvastatin FXA Impurity Sodium Salt
Comparison: Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity is unique due to its specific cyclic structure and the presence of the isopropyl group. This structural difference can influence its chemical reactivity, stability, and biological activity compared to other similar impurities. For instance, the cyclic structure may confer greater stability, while the isopropyl group can affect its solubility and interaction with biological targets .
Properties
IUPAC Name |
sodium;4-[5-(4-fluorophenyl)-5-hydroxy-4-phenyl-2-(phenylcarbamoyl)-1-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35FN2O7.Na/c1-21(2)33-31(29(40)35-25-11-7-4-8-12-25)30(43-31,22-9-5-3-6-10-22)32(41,23-13-15-24(34)16-14-23)36(33)18-17-27(42-33)19-26(37)20-28(38)39;/h3-16,21,26-27,37,41H,17-20H2,1-2H3,(H,35,40)(H,38,39);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLRXFXFFHQDSQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12C3(C(O3)(C(N1CCC(O2)CC(CC(=O)[O-])O)(C4=CC=C(C=C4)F)O)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34FN2NaO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







